Neticonazole hydrochloride
Overview
Description
Neticonazole Hydrochloride is an imidazole antifungal compound primarily used for the treatment of fungal skin infections. It is especially effective against various fungi such as Candida glabrata, Trichophyton, Microsporum, Aspergillus, and Fonsecaea species . This compound is marketed under the trade name Atolant and is approved for use in Japan .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neticonazole Hydrochloride involves the reaction of a compound with bromopentane under alkaline conditions. The product is then extracted and purified . The formal reaction of equimolar amounts of neticonazole and hydrogen chloride results in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Neticonazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different antifungal properties and applications .
Scientific Research Applications
Neticonazole Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying imidazole-based antifungal agents.
Biology: Investigated for its effects on fungal cell membranes and its role in inhibiting fungal growth.
Medicine: Used in the treatment of fungal skin infections and studied for its potential in treating other fungal-related conditions.
Industry: Employed in the development of new antifungal formulations and products
Mechanism of Action
The primary mechanism of action of Neticonazole Hydrochloride is the inhibition of P450-dependent C-14α-demethylation of lanosterol, preventing its conversion to ergosterol. This depletion of ergosterol and accumulation of 14α-methyl sterols in the fungal cell membrane leads to cell damage and ultimately the death of the fungal cells .
Comparison with Similar Compounds
Neticonazole Hydrochloride is similar to other imidazole antifungal compounds such as:
Uniqueness
This compound is unique due to its high efficacy against a broad spectrum of fungi and its specific mechanism of action targeting the fungal cell membrane . It is also one of the most widely used imidazoles in Japan .
Properties
IUPAC Name |
1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS.ClH/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19;/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3;1H/b16-13+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHMABKERDVYCH-ZUQRMPMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130773-02-3 | |
Record name | Neticonazole hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130773-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neticonazole hydrochloride [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130773023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NETICONAZOLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKF582ZH6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Neticonazole Hydrochloride against fungal infections?
A1: this compound is an antifungal agent belonging to the azole class. While the provided abstracts don't delve into the specific mechanism of this compound, azoles generally work by inhibiting the enzyme lanosterol 14α-demethylase in fungi. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane []. Disruption of ergosterol synthesis leads to structural and functional changes in the fungal cell membrane, ultimately resulting in cell death.
Q2: How effective is this compound in treating specific fungal infections, and are there any reported cases of its use against infections caused by contact with animals?
A2: this compound is noted for its effectiveness in treating various forms of mucocutaneous candidiasis, including Candida intertrigo, erythema mycoticum infantile, erosio interdigitalis blastomycetica, candidal paronychia and onychia, and oral candidiasis []. It is also effective against superficial dermatophyte infections, typically requiring a shorter treatment duration compared to other fungal infections [].
Q3: Are there different crystal forms of this compound, and how are they characterized?
A3: Yes, research indicates the existence of a new crystal form of this compound []. This new form is characterized by its distinct X-ray powder diffraction (XRPD) pattern. The XRPD analysis reveals characteristic absorption peaks at specific reflection angles (2 theta) including 7.6, 9.8, 15.2, 16.1, 21.0, 21.5, 21.9, 22.4, 24.1, 26.6, and 27.8 []. This unique XRPD profile distinguishes it from other known crystal forms and can be used for its identification and characterization.
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